N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Overview
Description
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, ethoxyethyl group, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .
Scientific Research Applications
N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
- N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-5-nitro-2-furamide
Uniqueness
What sets N-[(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c1-4-28-12-11-22-17-10-9-16(31(3,26)27)13-18(17)29-20(22)21-19(23)14-5-7-15(8-6-14)30(2,24)25/h5-10,13H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNHKCQIXOJJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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